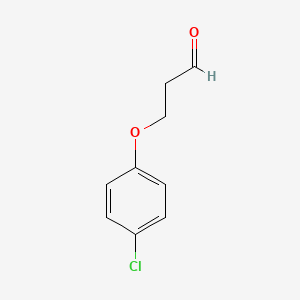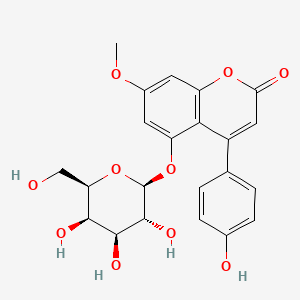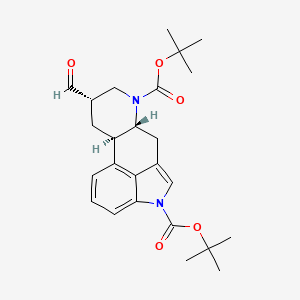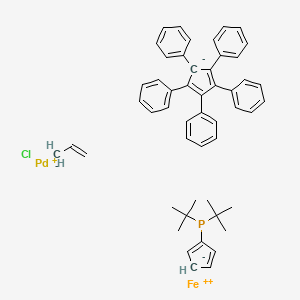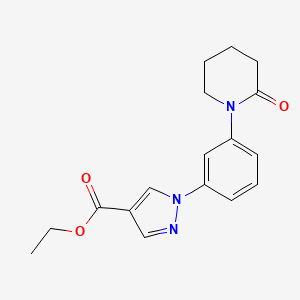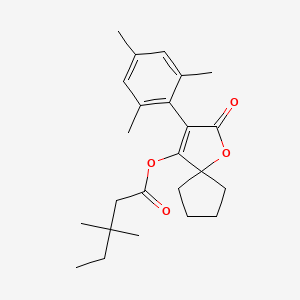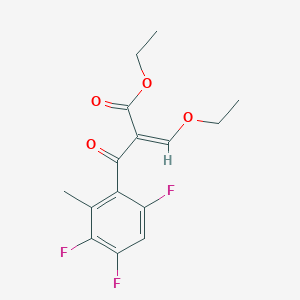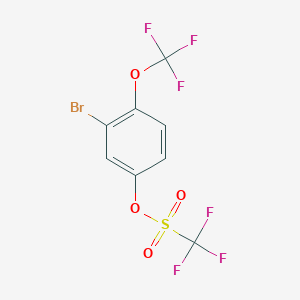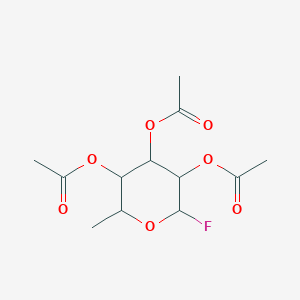
2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride: is a complex carbohydrate derivative used primarily in glycosylation reactions. This compound is a modified form of L-fucose, a deoxy sugar, and is often employed in the synthesis of complex carbohydrates and glycoconjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a fluoride source such as hydrogen fluoride or a fluoride salt under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same chemical reagents and conditions but utilizes larger reactors and more stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride primarily undergoes substitution reactions, particularly in glycosylation processes. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include glycosyl acceptors and catalysts such as Lewis acids (e.g., boron trifluoride) or bases (e.g., sodium methoxide).
Hydrolysis Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products: The major products formed from these reactions are glycosides and glycoconjugates, which are essential in various biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. These compounds are crucial for studying carbohydrate-protein interactions and developing glycomimetics .
Biology: In biological research, this compound is used to study cell surface carbohydrates and their roles in cell signaling, adhesion, and immune response. It is also employed in the synthesis of glycoproteins and glycolipids .
Medicine: In medicine, this compound is used in the development of vaccines and therapeutic agents. Its role in glycosylation is critical for the production of biologically active glycoproteins and other glycoconjugates .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of complex carbohydrates for various applications .
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound reacts with glycosyl acceptors to form glycosidic bonds, facilitated by catalysts such as Lewis acids or bases. This process is essential for the synthesis of complex carbohydrates and glycoconjugates .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride
Comparison: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is unique due to its specific fluoride group, which makes it a more reactive glycosyl donor compared to its bromide and chloride counterparts. This increased reactivity is advantageous in certain glycosylation reactions, making it a preferred choice in specific synthetic applications .
Eigenschaften
Molekularformel |
C12H17FO7 |
|---|---|
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
(4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl) acetate |
InChI |
InChI=1S/C12H17FO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3 |
InChI-Schlüssel |
SAOYKKJFCIMXDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)



![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
